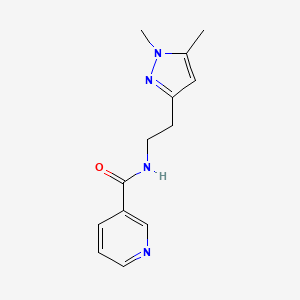

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10-8-12(16-17(10)2)5-7-15-13(18)11-4-3-6-14-9-11/h3-4,6,8-9H,5,7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIYOLQZLZTPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Dimethyl Groups:

Linking to Nicotinamide: The ethyl chain can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an ethyl halide. Finally, the nicotinamide moiety is attached via an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide, enabling comparative analysis:

Thiazole-Substituted Pyridine Derivative

Structure: 2-Amino-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-(thiophen-2-yl)nicotinonitrile Core Features:

- Pyridine backbone with thiazole and pyrazole substituents.

- Thiophene and nitrile functional groups.

Activity : Demonstrates anti-proliferative effects in preliminary studies, attributed to its multi-heterocyclic architecture .

NAT-1 and NAT-2 (Thiazolidinone-Nicotinamide Hybrids)

Structures :

- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

Core Features : - Thiazolidinone ring substituted with aryl groups (methoxy-phenyl or di-tert-butyl-hydroxyphenyl).

- Nicotinamide linked via an amide bond. Activity: Evaluated in vivo for unspecified biological effects, likely leveraging the thiazolidinone’s role in metabolic or anti-inflammatory pathways .

Comparative Analysis

Structural Differences

Functional Implications

- NAT-1 and NAT-2’s thiazolidinone core is associated with antidiabetic and antimicrobial activities in related compounds, suggesting metabolic or enzymatic targeting . The target compound’s pyrazole may confer selectivity for purine-binding proteins or modulate solubility via its methyl groups.

- Hydrogen Bonding and Solubility: Nicotinamide’s amide and pyridine groups enable hydrogen bonding, critical for target engagement. The pyrazole’s methyl groups may reduce polarity, enhancing membrane permeability but limiting aqueous solubility.

Metabolic Stability :

- The ethyl linker in the target compound may resist enzymatic cleavage compared to NAT-1/NAT-2’s amide bond, which is prone to hydrolysis.

Research Findings and Trends

- Anti-Proliferative Potential: The pyrazole-thiazole hybrid in highlights the importance of nitrogen-rich heterocycles in cancer research. The target compound’s pyrazole could mimic this activity but requires empirical validation .

- In Vivo Performance: NAT-1/NAT-2’s in vivo evaluation underscores the relevance of aryl-substituted thiazolidinones in drug design, though their bulkier substituents (e.g., di-tert-butyl) may complicate pharmacokinetics compared to the target compound’s compact pyrazole .

- Crystallography and Structural Insights : Tools like SHELX and WinGX () are critical for resolving hydrogen-bonding patterns, which dictate crystal packing and stability. The target compound’s structure, if solved via these methods, could reveal key intermolecular interactions .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide (CAS No. 2034261-27-1) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide features a pyrazole ring with dimethyl substitutions linked to a nicotinamide moiety via an ethyl chain. The molecular formula is with a molecular weight of approximately 232.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. This inhibition can lead to decreased inflammation and reduced tumor growth.

- Receptor Modulation : The compound may interact with specific receptors in cellular signaling pathways, influencing processes such as apoptosis and autophagy.

Anticancer Properties

Recent studies have indicated that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide exhibits significant anticancer activity. For instance:

- Cell Lines : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For example, compounds related to the pyrazole structure demonstrated submicromolar antiproliferative effects against pancreatic cancer cells (MIA PaCa-2) by targeting the mTORC1 pathway and enhancing autophagy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Pathogen | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| E. coli | 30 | Strong |

| S. aureus | 28 | Strong |

| C. albicans | 18 | Moderate |

These results indicate that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research has suggested that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide may exert anti-inflammatory effects through the modulation of cytokine production and inhibition of inflammatory mediators. This could be particularly beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide:

- Study on Cancer Cell Lines : A study demonstrated that the compound reduced mTORC1 activity and promoted autophagy in pancreatic cancer cells, suggesting potential as an anticancer agent .

- Antimicrobial Evaluation : Another research effort assessed the compound's efficacy against various pathogens, revealing strong inhibition against E. coli and moderate effects against C. albicans .

- Inflammation Modulation : Preliminary findings indicate that this compound may influence inflammatory pathways, although further studies are needed to elucidate the exact mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.